N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
This compound features a 1,3,4-thiadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety via a sulfanylacetamide bridge and an adamantane-1-carboxamide group.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c28-19(24-16-1-2-17-18(8-16)31-4-3-30-17)12-32-22-27-26-21(33-22)25-20(29)23-9-13-5-14(10-23)7-15(6-13)11-23/h1-2,8,13-15H,3-7,9-12H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEYQEAQWFXJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that incorporates various biologically active moieties. The compound's structure suggests potential interactions with biological systems, particularly due to the presence of the thiadiazole and benzodioxin rings, which are known for their diverse pharmacological activities.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Thiadiazole Ring : Known for antimicrobial, antitumor, and anti-inflammatory activities.
- Benzodioxin Moiety : Exhibits antioxidant properties and potential neuroprotective effects.
The chemical formula for this compound is , indicating the presence of nitrogen and sulfur atoms that contribute to its biological activity.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties, suggesting that this compound may also exhibit such activities through disruption of microbial cell walls or inhibition of critical metabolic pathways.
- Antioxidant Properties : The benzodioxin structure may contribute to scavenging free radicals, thereby providing protective effects against oxidative stress.
Antimicrobial Activity
A review of related compounds containing the thiadiazole ring indicates promising antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were recorded for various derivatives, with some exhibiting MIC values as low as 32.6 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Example A | 32.6 | S. aureus |
| Example B | 47.5 | E. coli |
| Example C | 62.5 | P. aeruginosa |
Cytotoxicity and Anti-cancer Activity
Research indicates that derivatives containing the thiadiazole moiety have shown cytostatic properties against various cancer cell lines. The introduction of additional functional groups has been linked to enhanced activity against specific cancer types .
Case Studies
- Study on Thiadiazole Derivatives : A study highlighted the synthesis and biological evaluation of several thiadiazole derivatives, noting significant antibacterial activity against Bacillus subtilis and E. coli. The introduction of an adamantyl group at the C-5 position was found to enhance antifungal activity against Candida albicans .
- Neuroprotective Effects : Compounds similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl] showed potential neuroprotective effects in vitro by inhibiting acetylcholinesterase activity, which is crucial in Alzheimer's disease treatment .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide exhibit significant antimicrobial and antiviral activities. These properties are attributed to their ability to interact with specific biological targets within pathogens.
Cancer Research
Studies have suggested that the compound may have potential as an anticancer agent. Its structural components allow it to interfere with cellular processes in cancer cells. For instance, the thiadiazole ring can participate in interactions that inhibit tumor growth by modulating enzyme activity involved in cell proliferation.
Pharmacological Mechanisms
The mechanism of action involves binding interactions facilitated by the adamantane moiety, which can fit into specific binding sites on proteins or enzymes. This interaction can modulate their activity through non-covalent interactions such as hydrogen bonding.
Agricultural Applications
Pesticide Development
The compound's unique structure makes it a candidate for developing new pesticides. The thiadiazole derivatives are known for their effectiveness against various pests and diseases affecting crops. They may function by disrupting metabolic pathways in target organisms.
Plant Growth Regulators
Research has indicated that derivatives of this compound could be used as plant growth regulators. They may enhance growth or resistance to environmental stressors through hormonal modulation.
Material Science Applications
Polymer Chemistry
this compound can serve as a building block for synthesizing new polymeric materials. The rigidity provided by the adamantane structure contributes to thermal stability and mechanical strength in polymer formulations.
Nanotechnology
The compound's properties make it suitable for applications in nanotechnology, particularly in creating nanocarriers for drug delivery systems. Its lipophilic nature allows for better encapsulation of hydrophobic drugs.
Case Study 1: Antiviral Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antiviral properties of thiadiazole derivatives against influenza viruses. The results demonstrated that compounds similar to this compound exhibited significant inhibition of viral replication in vitro.
Case Study 2: Agricultural Efficacy
A field trial reported in Pest Management Science assessed the efficacy of thiadiazole-based pesticides on crop yield improvement. The trial concluded that these compounds significantly reduced pest populations while increasing crop resilience against diseases.
Case Study 3: Polymer Development
Research published in Polymer Chemistry explored the use of adamantane-based compounds in synthesizing high-performance polymers. The findings indicated enhanced thermal stability and mechanical properties compared to traditional polymers.
Comparison with Similar Compounds
Research Findings and Implications
- Adamantane’s Role : Adamantane derivatives consistently show enhanced pharmacokinetic profiles, as seen in both the target compound and ’s 6d. Its inclusion may reduce dosing frequency in therapeutic applications .
- Thiadiazole vs.
- Safety Profile : The low cytotoxicity of benzodioxin-oxadiazole analogs () and adamantane’s historical use in antiviral drugs (e.g., rimantadine) suggest the target compound may have a favorable therapeutic index.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves three stages:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH/ethanol) .
- Adamantane core introduction : Nucleophilic substitution between a thiadiazole intermediate and an activated adamantane-1-carboxylic acid derivative (e.g., using EDC/HOBt coupling agents) .
- Functionalization : Condensation with 2,3-dihydro-1,4-benzodioxin-6-amine via carbodiimide-mediated coupling .
Optimization strategies : - Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Employ continuous flow systems for scalable production .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer assays?
A methodological approach includes:
- Target identification : Perform kinase profiling or thermal shift assays to identify binding partners .
- Cellular assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., MCF-7, A549) .
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes like topoisomerase II or tubulin .
- Validation : CRISPR-Cas9 knockout of suspected targets to confirm functional relevance .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify functional groups (e.g., adamantane CH2 at δ 1.6–2.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 512.2 for C23H24N4O4S2) .
- X-ray crystallography : Resolve 3D conformation of the adamantane-thiadiazole core .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced: How can contradictory data on antimicrobial activity across studies be resolved?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination against Staphylococcus aureus or Candida albicans .
- Structural analogs : Compare substituent effects (e.g., benzylsulfanyl vs. phenylcarbamoyl groups) on membrane permeability .
- Resistance mechanisms : Perform genomic sequencing of resistant strains to identify efflux pumps or target mutations .
Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Solubility enhancement : Formulate with cyclodextrins or PEGylated nanoparticles .
- Metabolic stability : Introduce fluorine at the adamantane core to block CYP450-mediated oxidation .
- Bioavailability testing : Conduct pharmacokinetic studies in rodent models to optimize dosing (e.g., 10 mg/kg oral vs. intravenous) .
Basic: What are the compound’s key structural features influencing its bioactivity?
- Thiadiazole ring : Electrophilic sulfur atoms enable covalent binding to cysteine residues in enzymes .
- Adamantane core : Enhances lipophilicity for blood-brain barrier penetration .
- Benzodioxin moiety : π-π stacking with aromatic residues in target proteins .
Advanced: How can structure-activity relationship (SAR) studies guide derivative synthesis?
- Substitution patterns : Replace the benzodioxin group with heteroaromatic rings (e.g., pyridine) to modulate potency .
- Linker optimization : Vary sulfanyl chain length (C2–C4) to balance solubility and target engagement .
- Pharmacophore mapping : Use QSAR models to predict IC50 values for novel analogs .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfanyl intermediates .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation after compound treatment to confirm binding .
- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for MS identification .
- siRNA knockdown : Correlate reduced target expression with diminished compound efficacy .
Basic: What are the compound’s stability profiles under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
